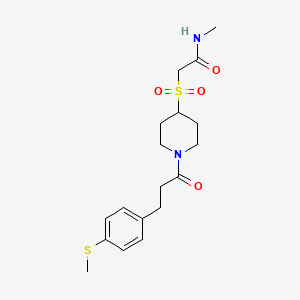

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is an organic compound with various scientific applications. Its structure features a piperidine ring, a methylthio phenyl group, and an acetamide moiety, contributing to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: : Reacting 1-chloropropane with piperidine under basic conditions.

Acetylation: : Introduction of the acetamide group through a nucleophilic acyl substitution reaction.

Sulfonylation: : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

Methylthio Phenyl Group Introduction:

Industrial Production Methods

In industrial settings, the production often requires optimized conditions to maximize yield and minimize side reactions. This can involve:

Continuous-flow reactors to maintain precise temperature and pressure.

Use of catalysts to expedite certain reaction steps.

Purification techniques like recrystallization and chromatography to ensure the compound's purity.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

The compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the sulfur group to sulfoxide or sulfone under oxidizing agents like hydrogen peroxide.

Reduction: : Reduction of the acetamide to an amine using lithium aluminum hydride.

Substitution: : Electrophilic or nucleophilic substitutions, particularly on the phenyl ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Lithium aluminum hydride or sodium borohydride.

Substitution: : Halides for nucleophilic substitution, and acids or bases for electrophilic aromatic substitution.

Major Products

Oxidation: : N-methyl-2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide.

Reduction: : N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)ethylamine.

Substitution: : Varied products based on the substituent introduced.

Aplicaciones Científicas De Investigación

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is an organic compound with the molecular formula C18H26N2O4S2 and a molecular weight of 398.5 . It has diverse applications in scientific research due to its unique structural components, which include a piperidine ring, a methylthio phenyl group, and an acetamide moiety.

Chemical Structure and Synthesis

The synthesis of this compound involves multiple steps of organic reactions. A common synthetic route includes:

- Formation of the piperidine ring via the reaction of 1-chloropropane with piperidine under basic conditions.

- Acetylation through a nucleophilic acyl substitution reaction to introduce the acetamide group.

- Sulfonylation by adding the sulfonyl group using sulfonyl chloride and an appropriate base.

- Introduction of the methylthio phenyl group.

In industrial settings, the optimization of these reactions often involves continuous-flow reactors to maintain precise temperature and pressure, use of catalysts to expedite reaction steps, and purification techniques such as recrystallization and chromatography to ensure high purity.

Potential Biological Activities

Mecanismo De Acción

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Interacts with proteins or enzymes, possibly acting as an inhibitor or activator.

Pathways Involved: : Depending on the context, it might alter signal transduction pathways, enzymatic activities, or cellular uptake mechanisms.

Comparación Con Compuestos Similares

Similar compounds include:

N-acetyl-2-(1-piperidinyl)-ethanethioamide: : Lacks the sulfonyl group, differing in reactivity and applications.

Methylthio-acetylphenylpiperidine: : Similar, but distinct in the placement and number of functional groups.

Comparatively, N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide stands out due to its unique combination of sulfonyl and methylthio groups, offering distinctive chemical properties and applications.

This compound's versatility and utility make it a valuable compound across various scientific domains. Its preparation, reactivity, and applications highlight its importance in research and industry.

Actividad Biológica

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring , a methylthio phenyl group , and an acetamide moiety , which contribute to its unique properties. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Reacting 1-chloropropane with piperidine under basic conditions.

- Acetylation : Introduction of the acetamide group through nucleophilic acyl substitution.

- Sulfonylation : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

- Methylthio Phenyl Group Introduction .

These synthetic routes can be optimized in industrial settings using continuous-flow reactors and purification techniques like recrystallization and chromatography to ensure high purity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth, potentially through modulation of key signaling pathways involved in cancer progression.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity is likely mediated through interactions with specific receptors or enzymes, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological processes, and compounds like this compound may act as agonists or antagonists, influencing cellular responses .

- Histone Deacetylase Inhibition : The compound may also exhibit activity against histone deacetylases, which are important targets in cancer therapy due to their role in regulating gene expression .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of this compound in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Neuroprotective Effects Study

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced damage in neuronal cells. The findings revealed that it could significantly reduce markers of oxidative stress and apoptosis, highlighting its therapeutic potential for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| N-acetyl-2-(1-piperidinyl)-ethanethioamide | Lacks sulfonyl group | Limited activity | Different reactivity profile |

| Methylthio-acetylphenylpiperidine | Similar core structure | Moderate activity | Variations in functional groups |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds .

Propiedades

IUPAC Name |

N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMPBIFPIBCQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.